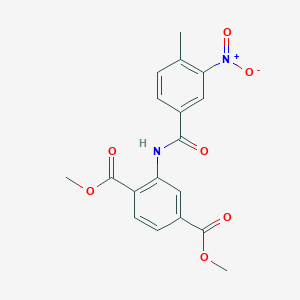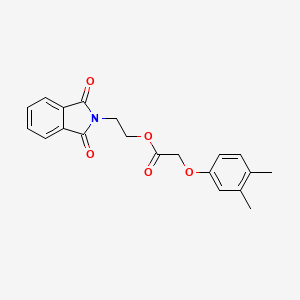
Dimethyl 2-(4-methyl-3-nitrobenzamido)terephthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-(4-methyl-3-nitrobenzamido)terephthalate is an organic compound with the molecular formula C18H16N2O7 It is a derivative of terephthalic acid and contains both nitro and amido functional groups
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Dimethyl-2-(4-methyl-3-nitrobenzamido)terephthalat umfasst typischerweise die folgenden Schritte:
Nitrierung: Das Ausgangsmaterial, 4-Methylbenzoesäure, wird unter Verwendung eines Gemisches aus konzentrierter Schwefelsäure und Salpetersäure zu 4-Methyl-3-nitrobenzoesäure nitriert.
Amidierung: Die 4-Methyl-3-nitrobenzoesäure wird dann in Gegenwart eines Dehydratisierungsmittels wie Thionylchlorid mit Terephthalsäure umgesetzt, um die Amidbindung zu bilden, was zu 2-(4-Methyl-3-nitrobenzamido)terephthalsäure führt.
Veresterung: Schließlich wird die 2-(4-Methyl-3-nitrobenzamido)terephthalsäure in Gegenwart eines sauren Katalysators wie Schwefelsäure mit Methanol verestert, um Dimethyl-2-(4-methyl-3-nitrobenzamido)terephthalat zu erhalten.
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von Reagenzien in Industriequalität und optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Durchflussreaktoren und automatisierte Systeme werden oft eingesetzt, um die Effizienz und Sicherheit zu verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen: Dimethyl-2-(4-methyl-3-nitrobenzamido)terephthalat durchläuft verschiedene chemische Reaktionen, darunter:
Reduktion: Die Nitrogruppe kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.
Substitution: Die Estergruppen können nucleophile Substitutionsreaktionen mit Nucleophilen wie Aminen oder Alkoholen eingehen.
Hydrolyse: Die Esterbindungen können unter sauren oder basischen Bedingungen hydrolysiert werden, um die entsprechenden Carbonsäuren zu ergeben.
Häufige Reagenzien und Bedingungen:
Reduktion: Wasserstoffgas, Palladiumkatalysator, Ethanol-Lösungsmittel.
Substitution: Amine oder Alkohole, Basenkatalysator (z. B. Natriumhydroxid).
Hydrolyse: Salzsäure oder Natriumhydroxid, Wasser.
Hauptprodukte:
Reduktion: 2-(4-Methyl-3-aminobenzamido)terephthalat.
Substitution: Entsprechende Amide oder Ester.
Hydrolyse: 2-(4-Methyl-3-nitrobenzamido)terephthalsäure.
Wissenschaftliche Forschungsanwendungen
Dimethyl-2-(4-methyl-3-nitrobenzamido)terephthalat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Aufgrund seiner Nitro- und Amidofunktionen als potenzieller biochemischer Nachweisstoff untersucht.
Medizin: Für seine potenzielle Verwendung in der Medikamentenentwicklung, insbesondere bei der Entwicklung neuer Therapeutika, erforscht.
Industrie: In der Herstellung von Spezialpolymeren und Materialien mit spezifischen Eigenschaften eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von Dimethyl-2-(4-methyl-3-nitrobenzamido)terephthalat hängt von seiner spezifischen Anwendung ab. Im Allgemeinen kann die Verbindung über ihre funktionellen Gruppen mit verschiedenen molekularen Zielstrukturen interagieren. So kann die Nitrogruppe durch Reduktion reaktive Zwischenprodukte bilden, die mit biologischen Molekülen interagieren können. Die Amidogruppe kann Wasserstoffbrückenbindungen mit Zielproteinen eingehen und deren Aktivität und Funktion beeinflussen.
Wirkmechanismus
The mechanism of action of Dimethyl 2-(4-methyl-3-nitrobenzamido)terephthalate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The amido group can form hydrogen bonds with target proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Dimethyl-2-(4-methyl-3-nitrobenzamido)terephthalat kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
Dimethyl-2-(3-nitrobenzamido)terephthalat: Fehlt die Methylgruppe am Benzolring, was zu unterschiedlichen chemischen Eigenschaften und Reaktivität führt.
Dimethyl-2-(4-methyl-3-aminobenzamido)terephthalat: Enthält eine Aminogruppe anstelle einer Nitrogruppe, was zu unterschiedlichen biologischen Aktivitäten und Anwendungen führt.
Dimethyl-2-(4-methyl-3-nitrobenzamido)isophthalat:
Die Einzigartigkeit von Dimethyl-2-(4-methyl-3-nitrobenzamido)terephthalat liegt in seiner spezifischen Kombination von funktionellen Gruppen und deren Positionen am aromatischen Ring, die ihm seine besonderen chemischen und biologischen Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C18H16N2O7 |
|---|---|
Molekulargewicht |
372.3 g/mol |
IUPAC-Name |
dimethyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C18H16N2O7/c1-10-4-5-11(9-15(10)20(24)25)16(21)19-14-8-12(17(22)26-2)6-7-13(14)18(23)27-3/h4-9H,1-3H3,(H,19,21) |
InChI-Schlüssel |
XZRGUHIHGOBYTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 3-[(N-benzylglycyl)amino]-5-fluoro-1H-indole-2-carboxylate](/img/structure/B11640367.png)
![(5Z)-1-(4-methoxyphenyl)-2-sulfanyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]pyrimidine-4,6(1H,5H)-dione](/img/structure/B11640370.png)

![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11640376.png)
![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640378.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640385.png)
![4-{[4-(4-Chlorobenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol](/img/structure/B11640388.png)
![methyl {(4Z)-4-[(4-ethoxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate](/img/structure/B11640401.png)
![4-(4-chlorophenyl)-5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B11640411.png)
![6-Amino-4-(3-fluorophenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11640413.png)
![(6Z)-6-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640417.png)
![3-(2-chlorophenyl)-N'-[(2-hydroxy-3-methylphenyl)carbonyl]-5-methyl-1,2-oxazole-4-carbohydrazide](/img/structure/B11640419.png)
![(4Z)-4-{[8-methyl-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-sulfanyl-4H-imidazol-5-ol](/img/structure/B11640426.png)
![N-(4-hydroxyphenyl)-4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide](/img/structure/B11640434.png)
